molecular formula C17H17NO2S3 B2439097 5-ethyl-N-(2-(thiophen-3-yl)benzyl)thiophene-2-sulfonamide CAS No. 1797714-09-0

5-ethyl-N-(2-(thiophen-3-yl)benzyl)thiophene-2-sulfonamide

Cat. No.: B2439097
CAS No.: 1797714-09-0
M. Wt: 363.51
InChI Key: XBZQHRQSVHDOFZ-UHFFFAOYSA-N
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Description

5-ethyl-N-(2-(thiophen-3-yl)benzyl)thiophene-2-sulfonamide: is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse applications in medicinal chemistry, materials science, and organic electronics due to their unique structural and electronic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-ethyl-N-(2-(thiophen-3-yl)benzyl)thiophene-2-sulfonamide typically involves multi-step organic reactions. One common method includes the condensation of thiophene derivatives with benzyl halides under basic conditions, followed by sulfonation using sulfonyl chlorides . The reaction conditions often require the use of solvents like dichloromethane or tetrahydrofuran and catalysts such as triethylamine or pyridine to facilitate the reactions .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Triethylamine, pyridine.

Major Products:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-ethyl-N-(2-(thiophen-3-yl)benzyl)thiophene-2-sulfonamide involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological context .

Comparison with Similar Compounds

Uniqueness: 5-ethyl-N-(2-(thiophen-3-yl)benzyl)thiophene-2-sulfonamide is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it valuable for applications requiring precise molecular interactions and properties .

Properties

IUPAC Name

5-ethyl-N-[(2-thiophen-3-ylphenyl)methyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO2S3/c1-2-15-7-8-17(22-15)23(19,20)18-11-13-5-3-4-6-16(13)14-9-10-21-12-14/h3-10,12,18H,2,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBZQHRQSVHDOFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(S1)S(=O)(=O)NCC2=CC=CC=C2C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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